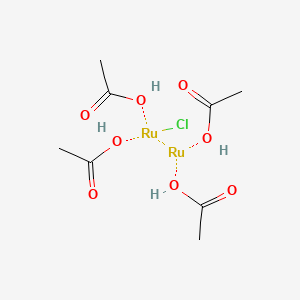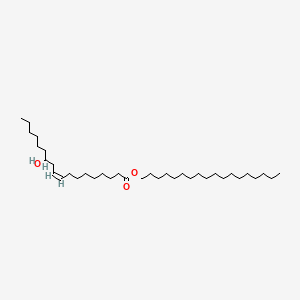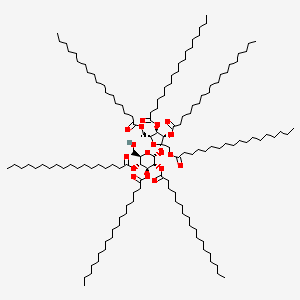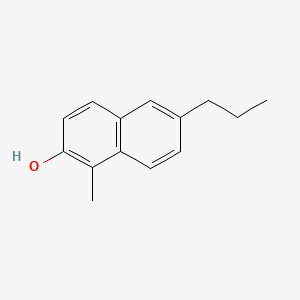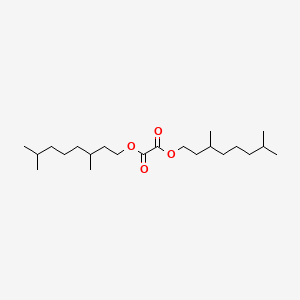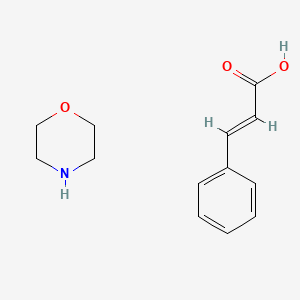
Einecs 300-582-9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Einecs 300-582-9, also known as ProClin™ 300, is a widely used preservative in various industrial and scientific applications. It is particularly valued for its broad-spectrum antimicrobial activity, low toxicity, and excellent compatibility with a wide range of substances. ProClin™ 300 is primarily composed of two isothiazolones: 5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-4-isothiazolin-3-one .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ProClin™ 300 involves the reaction of 2-methyl-4-isothiazolin-3-one with chlorine to produce 5-chloro-2-methyl-4-isothiazolin-3-one. The reaction is typically carried out under controlled conditions to ensure the purity and stability of the final product .
Industrial Production Methods: Industrial production of ProClin™ 300 involves large-scale chemical synthesis in specialized reactors. The process is carefully monitored to maintain the quality and consistency of the product. The final product is then purified and formulated into a stable solution for commercial use .
Analyse Chemischer Reaktionen
Types of Reactions: ProClin™ 300 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its antimicrobial activity and stability.
Common Reagents and Conditions: Common reagents used in the reactions involving ProClin™ 300 include oxidizing agents, reducing agents, and various solvents. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal results .
Major Products Formed: The major products formed from the reactions of ProClin™ 300 include various derivatives of isothiazolones, which retain the antimicrobial properties of the parent compound .
Wissenschaftliche Forschungsanwendungen
ProClin™ 300 is extensively used in scientific research due to its broad-spectrum antimicrobial activity. It is commonly used as a preservative in diagnostic reagents, laboratory samples, and various industrial products. Its low toxicity and excellent compatibility make it an ideal choice for preserving biological samples and reagents .
Wirkmechanismus
The mechanism of action of ProClin™ 300 involves the inhibition of key enzymes in the Krebs cycle of microbial cells. The active components, 5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-4-isothiazolin-3-one, penetrate the cell membrane and inhibit enzymes such as pyruvate dehydrogenase, α-ketoglutarate dehydrogenase, and succinate dehydrogenase. This disruption of the Krebs cycle leads to a rapid decline in intracellular energy levels, ultimately causing cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to ProClin™ 300 include other isothiazolones such as 1,2-benzisothiazolin-3-one and 2-methyl-4-isothiazolin-3-one. These compounds also exhibit antimicrobial properties and are used as preservatives in various applications .
Uniqueness: ProClin™ 300 is unique due to its combination of 5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-4-isothiazolin-3-one, which provides a broad-spectrum antimicrobial activity with low toxicity. Its excellent compatibility with a wide range of substances and stability under various conditions make it a preferred choice in many applications .
Eigenschaften
CAS-Nummer |
93942-31-5 |
|---|---|
Molekularformel |
C13H17NO3 |
Molekulargewicht |
235.28 g/mol |
IUPAC-Name |
morpholine;(E)-3-phenylprop-2-enoic acid |
InChI |
InChI=1S/C9H8O2.C4H9NO/c10-9(11)7-6-8-4-2-1-3-5-8;1-3-6-4-2-5-1/h1-7H,(H,10,11);5H,1-4H2/b7-6+; |
InChI-Schlüssel |
CQCGPMLCLCRROA-UHDJGPCESA-N |
Isomerische SMILES |
C1COCCN1.C1=CC=C(C=C1)/C=C/C(=O)O |
Kanonische SMILES |
C1COCCN1.C1=CC=C(C=C1)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


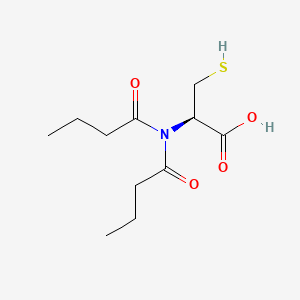
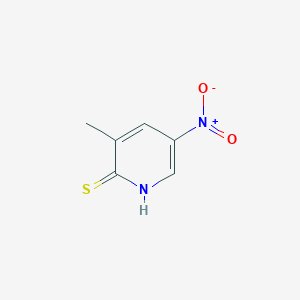
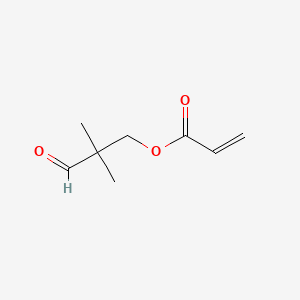
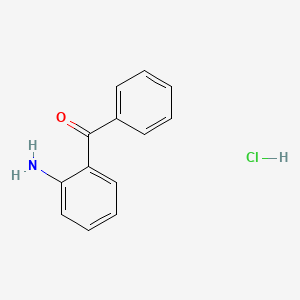
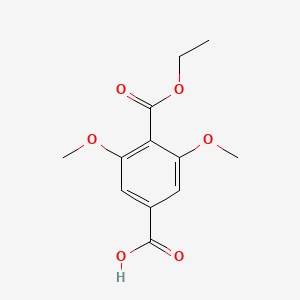
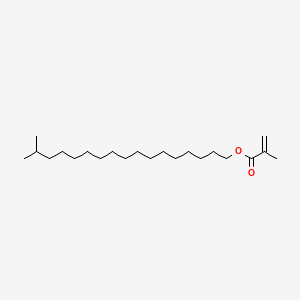
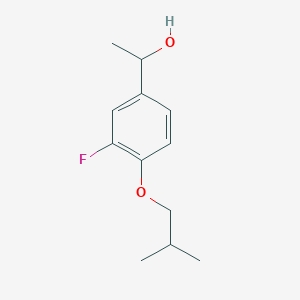
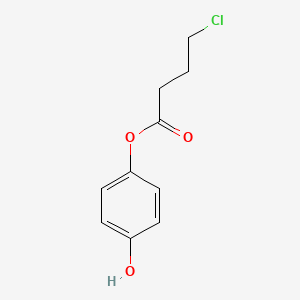
![(1R,9S,12R,13E,15S,16S,19R,20E,23S,25S,26R,27R,29R)-1,16-dihydroxy-12-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-25,27-dimethoxy-13,15,21,23,29-pentamethyl-19-prop-2-enyl-11,30-dioxa-4-azatricyclo[24.3.1.04,9]triaconta-13,20-diene-2,3,10,18-tetrone](/img/structure/B12652573.png)
